1-Chloroisoquinoline 2-oxide
Description
1-Chloroisoquinoline 2-oxide is a heterocyclic aromatic compound featuring a chlorine substituent at position 1 and an oxygen atom at position 2 of the isoquinoline backbone. Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.61 g/mol (CAS: 19493-44-8, derived from ). The compound exhibits notable reactivity due to the electron-withdrawing effects of the chlorine atom and the polarizing influence of the N-oxide group.
Key synthetic applications include its role in nucleophilic substitution reactions, particularly for introducing fluoroalkoxy groups at positions 2 and 4 of the quinoline/isoquinoline scaffold (). Quantum chemical studies reveal that the chlorine substituent and N-oxide group significantly alter the compound’s aromaticity, charge distribution, and dual descriptor values for chemical reactivity . Under mild acidic conditions, 1-chloroisoquinoline 2-oxide undergoes hydrolysis to form isocarbostyril, which can subsequently undergo halogenation (e.g., chlorination or bromination) at position 4 in the presence of hydrogen peroxide and halide ions .
Properties
IUPAC Name |
1-chloro-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVCZCHPTUNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The oxidation proceeds via a two-step electrophilic substitution mechanism. The peracid (m-CPBA) donates an oxygen atom to the nitrogen of 1-chloroisoquinoline, resulting in the formation of the N-oxide intermediate. The reaction is typically conducted in dichloromethane (DCM) at room temperature, with stirring until complete consumption of the starting material. Key parameters include:
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Stoichiometry : A slight excess of m-CPBA (1.2–1.5 equivalents) ensures complete conversion.
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Solvent : DCM is preferred due to its inertness and ability to dissolve both the substrate and oxidant.
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Workup : After reaction completion, the mixture is concentrated under reduced pressure, and the residue is washed with ether to remove byproducts.
Alternative Oxidizing Agents: Perbenzoic Acid and Hydrogen Peroxide
Beyond m-CPBA, other peracids such as perbenzoic acid have been employed for N-oxide synthesis. A patent detailing the preparation of 4,7-dichloroquinoline-1-oxide highlights the use of perbenzoic acid in chloroform, suggesting its applicability to 1-chloroisoquinoline derivatives.
Comparative Analysis of Oxidants
| Oxidizing Agent | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|
| m-CPBA | DCM | Room temperature | High selectivity, mild conditions | Cost, moisture sensitivity |
| Perbenzoic acid | Chloroform | 0–5°C | Lower cost | Longer reaction time, lower yields |
| Hydrogen peroxide | Acetic acid | Reflux | Green chemistry profile | Overoxidation risks |
Perbenzoic acid offers a cost-effective alternative but requires stringent temperature control to prevent side reactions. Hydrogen peroxide, though environmentally benign, is less efficient for electron-deficient substrates like 1-chloroisoquinoline due to reduced electrophilicity.
Synthesis via Isoquinoline N-Oxide Derivatives
An indirect route involves the chlorination of preformed isoquinoline N-oxide derivatives. For example, isoquinoline 2-oxide can undergo electrophilic substitution at the 1-position using phosphorus oxychloride (POCl₃) to introduce the chlorine moiety.
Two-Step Protocol
Critical Parameters:
Challenges and Mitigation
This method risks hydrolysis of the N-oxide group under acidic conditions. To address this, anhydrous POCl₃ and inert atmospheres are employed.
Optimization Strategies for Industrial-Scale Production
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Nonpolar solvents (e.g., toluene) improve selectivity but reduce solubility.
Catalytic Approaches
Recent advances explore palladium-catalyzed C–H activation for direct oxidation, though these methods remain experimental for 1-chloroisoquinoline derivatives.
Chemical Reactions Analysis
1-Chloroisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove the oxide group, reverting it to 1-chloroisoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Chemistry
1-Chloroisoquinoline 2-oxide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds, which are crucial for various chemical applications. Its unique structure allows for modifications that can lead to novel chemical entities with desirable properties .
Biology
In biological research, this compound acts as a precursor for synthesizing bioactive molecules. Notably, derivatives of 1-chloroisoquinoline 2-oxide have been investigated for their antiproliferative activities against cancer cell lines, particularly melanoma. These studies indicate that modifications to the compound can enhance its biological activity, making it a candidate for drug development .
Medicine
The medicinal chemistry landscape is exploring the potential of 1-chloroisoquinoline 2-oxide derivatives for therapeutic applications. Research has highlighted their ability to inhibit specific enzymes or receptors involved in cancer proliferation, suggesting that these compounds could lead to new anticancer agents .
Industrial Applications
In industry, 1-chloroisoquinoline 2-oxide is employed in the development of new materials and as a ligand in asymmetric synthesis. Its role as a ligand facilitates various catalytic processes, enhancing the efficiency of chemical reactions necessary for producing fine chemicals and pharmaceuticals .
Case Studies
- Antiproliferative Activity : A study published in a medicinal chemistry journal demonstrated that derivatives of 1-chloroisoquinoline 2-oxide exhibited significant antiproliferative effects on melanoma cell lines. The mechanism was attributed to enzyme inhibition related to cell cycle regulation .
- Catalytic Applications : Research highlighted the use of 1-chloroisoquinoline 2-oxide as a ligand in palladium-catalyzed reactions, showcasing its effectiveness in promoting cross-coupling reactions essential for synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline 2-oxide involves its interaction with various molecular targets. The chlorine and oxide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In medicinal chemistry, its derivatives have been shown to inhibit specific enzymes or receptors, leading to their antiproliferative effects.
Comparison with Similar Compounds
Nucleophilic Substitution
- 1-Chloroisoquinoline 2-oxide: Reacts with nucleophiles (e.g., fluoroalcohols) at C4 due to the electron-deficient nature of the ring, amplified by the N-oxide group.
- 1-Chloroisoquinoline (non-oxide): Substitution occurs at C2 and C4 in quinolines but requires harsher conditions compared to the N-oxide derivative .
Hydrolysis and Halogenation
- The N-oxide group in 1-chloroisoquinoline 2-oxide facilitates hydrolysis to isocarbostyril (38% yield) under mild acetic acid/water conditions. Subsequent halogenation with H₂O₂/HX yields 4-haloisocarbostyril (87% for Cl) .
Basicity and Aromaticity
- Quantum chemical analyses (Vidhya et al., 2020) indicate that 1-chloroisoquinoline 2-oxide has a lower proton affinity (-ΔG = 812 kJ/mol) compared to non-oxide derivatives, reducing its basicity .
- Methoxy-substituted analogues (e.g., 1-chloro-7-methoxyisoquinoline) exhibit higher electron density at the oxygenated position, altering regioselectivity in electrophilic attacks .
Biological Activity
1-Chloroisoquinoline 2-oxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1-Chloroisoquinoline 2-oxide is characterized by the following structural formula:
- Molecular Formula : C₉H₆ClNO
- Molecular Weight : 179.60 g/mol
- IUPAC Name : 1-chloro-2-oxoisoquinoline
The compound features a chlorine atom at the 1-position and an oxide group at the 2-position of the isoquinoline ring, which contributes to its biological activity.
Anticancer Properties
Research indicates that isoquinoline derivatives, including 1-chloroisoquinoline 2-oxide, exhibit significant anticancer activity. A study reported that compounds derived from isoquinolines can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Chloroisoquinoline 2-Oxide | MCF-7 | 20.1 | ROS generation, tubulin interference |
| Other Isoquinoline Derivatives | KB-V1 | 14 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of isoquinoline derivatives has also been documented. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves the generation of oxidative stress within microbial cells, leading to cell death .
Antimalarial Effects
Recent investigations have highlighted the antimalarial properties of isoquinoline derivatives. These compounds are believed to interfere with the metabolic pathways of malaria parasites, leading to their growth inhibition. The specific activity of 1-chloroisoquinoline 2-oxide in this context requires further exploration but aligns with the known effects of similar compounds.
The biological activity of 1-chloroisoquinoline 2-oxide is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is a common pathway for many isoquinoline derivatives, leading to cellular damage and apoptosis in cancer cells .
- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds can disrupt microtubule dynamics, which is crucial for cell division .
- Antimicrobial Mechanisms : The oxidative damage inflicted on microbial cells contributes significantly to their antimicrobial efficacy .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various isoquinoline derivatives against cancer cell lines. The findings indicated that modifications at specific positions on the isoquinoline ring could enhance cytotoxicity while maintaining low toxicity towards normal cells .
Another study focused on the structure-activity relationship (SAR) of chloroisoquinolines, revealing that electron-withdrawing groups significantly increase biological activity against multiple targets, including cancer and infectious diseases .
Q & A
Q. What safety protocols are essential for handling peroxide-forming reagents used in 1-chloroisoquinoline 2-oxide synthesis?
- Methodological Answer :
- Peroxide Testing : Use test strips for solvents like acetic acid and H₂O₂ .
- Deactivation Protocols : Quench residual peroxides with aqueous FeSO₄ or MnO₂ .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
